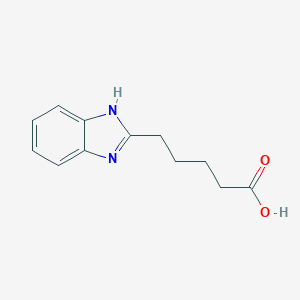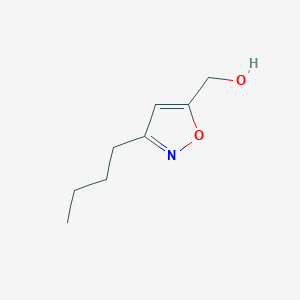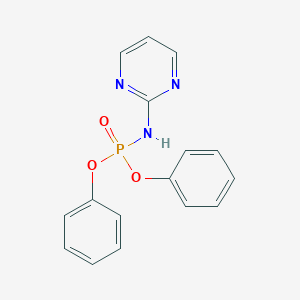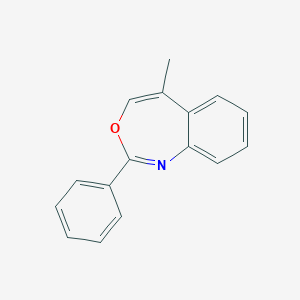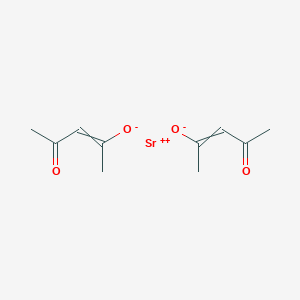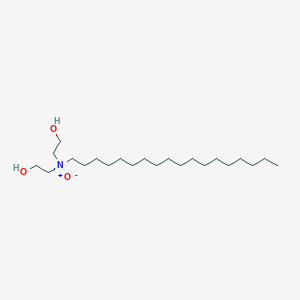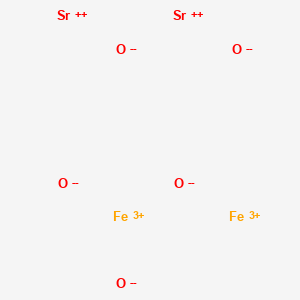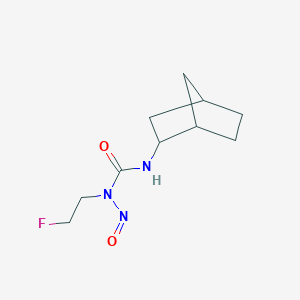
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea (FEN1) is a chemical compound that belongs to the class of nitrosourea derivatives. It is an alkylating agent that is used in scientific research for its antineoplastic properties. FEN1 has been synthesized using various methods, and its mechanism of action involves the alkylation of DNA and RNA.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been used in scientific research for its antineoplastic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their antitumor activity.
Mécanisme D'action
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea exerts its antineoplastic effects by alkylating DNA and RNA. It forms covalent bonds with the nucleophilic groups of DNA and RNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks interfere with DNA replication and transcription, leading to cell death.
Biochemical and physiological effects:
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to induce DNA damage and apoptosis in cancer cells. It also inhibits the activity of DNA repair enzymes, leading to an accumulation of DNA damage and cell death. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its low toxicity profile. However, 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several limitations, including its poor solubility in water and its instability in aqueous solutions.
Orientations Futures
Several future directions for 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea research include the development of more efficient and stable synthesis methods, the investigation of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's antineoplastic properties in combination with other chemotherapeutic agents, and the exploration of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's potential as a targeted therapy for specific types of cancer. Additionally, the development of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea analogs with improved pharmacological properties may lead to the discovery of more effective antineoplastic agents.
Méthodes De Synthèse
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been synthesized using various methods, including the reaction of 1-norbornylamine with nitrosourea derivatives, and the reaction of 2-fluoroethylamine with 2-norbornylisocyanate. The synthesis of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea involves the reaction of 2-norbornylisocyanate with 2-fluoroethylamine in the presence of a base, followed by the addition of nitrous acid to form 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea.
Propriétés
Numéro CAS |
13908-95-7 |
|---|---|
Nom du produit |
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea |
Formule moléculaire |
C10H16FN3O2 |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16FN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
Clé InChI |
LESTWYVGWLZSMR-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
SMILES canonique |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
Autres numéros CAS |
13908-95-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
